Bohemamine B
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Overview
Description
Bohemamine B is a natural product found in Streptomyces spinoverrucosus and Streptomyces with data available.
Scientific Research Applications
Biosynthesis and Chemical Structure
Bohemamines, including Bohemamine B, are bacterial alkaloids with a unique pyrrolizidine core and unusual methyl groups. The biosynthesis of Bohemamines involves a ribosome engineering approach, with key enzymes like nonribosomal peptide synthetase BhmJ, Baeyer-Villiger monooxygenase BhmK, and methyltransferase BhmG playing crucial roles. These enzymes are responsible for forming the pyrrolizidine core and adding methyl groups to specific positions in the Bohemamine structure (Liu et al., 2020).
Natural Isolation and Structural Elucidation
This compound, along with other bohemamine-type pyrrolizidine alkaloids, has been isolated from marine-derived Streptomyces species. The structure of this compound was determined using methods like NMR and double-pulsed-field-gradient spin echo (DPFGSE) NOE studies (Bugni et al., 2006).
Biocatalyst Potential in Biosynthesis
The enzymes involved in Bohemamine biosynthesis, such as BhmJ and BhmK, are seen as competent biocatalysts. Their effective interaction is essential for the economical production of Bohemamines in Streptomyces hosts. This discovery underlines the potential of using these enzymes for biotechnological applications (Liu et al., 2020).
Derivatives and Analogues
Research has identified new derivatives of Bohemamine, such as Spithioneines A and B, which incorporate rare natural products like the amino acid ergothioneine. This highlights the diversity of compounds that can be derived from the Bohemamine structure and their potential in various applications (Fu & MacMillan, 2015).
Cytotoxicity and Therapeutic Potential
Some studies have explored the cytotoxic properties of Bohemamine analogues like Dibohemamines against cancer cell lines. This indicates a potential for these compounds in cancer research and therapy (Jiang et al., 2017).
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[(5S,6S,8S)-6-hydroxy-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C14H20N2O3/c1-8(2)5-13(19)15-12-6-11(18)14(4)7-10(17)9(3)16(12)14/h5-6,9-10,17H,7H2,1-4H3,(H,15,19)/t9-,10-,14-/m0/s1 |
InChI Key |
JBLCSMUXTAEOFJ-BHDSKKPTSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@@]2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O |
Canonical SMILES |
CC1C(CC2(N1C(=CC2=O)NC(=O)C=C(C)C)C)O |
Synonyms |
bohemamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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